Home > Products > Screening Compounds P42994 > N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 5444-28-0

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3190630
CAS Number: 5444-28-0
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are heterocyclic compounds containing both pyrazole and pyrimidine rings. These compounds are often studied for their biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure can be derived from various synthetic pathways that involve modifications of pyrazolo[3,4-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods:

  1. Starting Materials: Typically synthesized from 2-amino-4-methylthio-5-pyrazolecarboxylic acid derivatives.
  2. Reagents: Common reagents include methyl iodide for methylation and sodium hydride as a base.
  3. Conditions: Reactions are often conducted in polar aprotic solvents like dimethylformamide at elevated temperatures (60–80 °C) to facilitate nucleophilic substitution reactions.
  4. Yield: The yield can vary depending on the specific conditions used but is generally reported to be between 60% to 85% for successful syntheses.

For example, a method involves refluxing a mixture of the starting material with methyl iodide in the presence of sodium hydride in dimethylformamide, leading to the desired product after purification by crystallization from ethanol .

Molecular Structure Analysis

The molecular structure of N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:

  • Molecular Formula: C8H10N4S
  • Molecular Weight: Approximately 198.26 g/mol
  • Structural Features:
    • The compound features a pyrazolo ring fused to a pyrimidine ring.
    • A methylthio group (-S-CH3) is attached at the 6-position.
    • An amino group (-NH2) is present at the 4-position of the pyrazolo ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural confirmation. For instance, NMR spectra would show characteristic shifts indicating the presence of methyl groups and nitrogen functionalities .

Chemical Reactions Analysis

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions:

  1. Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.
  2. Acylation Reactions: The amino group can undergo acylation to form amides with carboxylic acids or anhydrides.
  3. Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions leading to more complex structures.

These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: It has been shown to inhibit certain kinases involved in cell signaling pathways related to cancer proliferation.
  2. Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells through modulation of cyclin-dependent kinases.
  3. Apoptosis Induction: Evidence suggests that it may promote apoptosis in tumor cells by activating intrinsic apoptotic pathways.

These mechanisms are supported by various in vitro studies demonstrating the compound's efficacy against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Reported melting point ranges between 150–155 °C.

These properties influence its formulation and application in pharmaceutical contexts .

Applications

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications:

  1. Antitumor Activity: Investigated as a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
  2. Anti-inflammatory Properties: Explored for use in treating inflammatory diseases based on preliminary screening results.
  3. Pharmacological Research: Serves as a lead compound for developing new derivatives with improved potency and selectivity against specific targets.

Research continues into optimizing its structure for enhanced therapeutic profiles while minimizing side effects .

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Targeted Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile foundation for designing kinase inhibitors with anticancer properties. Functionally characterized as purine bioisosteres, these heterocyclic compounds mimic the hydrogen-bonding patterns and electronic distribution of endogenous purines, enabling competitive binding at ATP pockets of oncogenic kinases. This molecular mimicry underpins their therapeutic significance, particularly in targeting dysregulated signaling pathways in epithelial malignancies. The scaffold's synthetic versatility facilitates strategic modifications at multiple positions (N1, C4, and C6), allowing precise optimization of pharmacodynamic and pharmacokinetic properties. Within this chemical class, N-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine emerges as a strategically optimized derivative designed to overcome limitations of earlier generations of kinase inhibitors [2] [6].

Biological Significance as Purine Bioisosteres in Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines exhibit isosteric equivalence to adenine, a fundamental ATP component, enabling competitive inhibition of kinase ATP-binding sites. Key structural features driving this activity include:

  • Nitrogen atom positioning (N1 and N2) that replicates purine’s hydrogen-bond acceptor/donor topology, facilitating interactions with kinase hinge residues like Met793 in EGFR.
  • Aromatic planar geometry permitting deep insertion into the hydrophobic ATP cleft.
  • C4-amine functionality enabling critical hydrogen bonding with kinase backbones, analogous to the N1 interaction of adenine [6] [8].

Table 1: Bioisosteric Relationship Between Purine and Pyrazolo[3,4-d]pyrimidine

Structural FeatureAdenine (Purine)Pyrazolo[3,4-d]pyrimidine CoreFunctional Significance
Hydrogen Bond Acceptor (N1)N9 positionN2 positionBinds backbone NH of kinase hinge residue
Hydrogen Bond Donor (N-H)N6 amino groupC4 amino groupForms H-bonds with kinase carbonyl oxygen
Hydrophobic SurfaceImidazole ringPyrazole ringEngages hydrophobic regions I/II of kinase
π-Stacking CapacityFused bicyclic systemFused bicyclic systemFacilitates aromatic stacking in ATP site

This bioisosterism enables broad-spectrum kinase inhibition. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent activity against cyclin-dependent kinases (CDKs), Src kinase, m-TOR, and JAK kinase through competitive ATP blockade [2]. The scaffold’s binding promiscuity necessitates targeted structural refinement to enhance kinase selectivity—particularly for therapeutically validated targets like EGFR—while minimizing off-target effects.

Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target in Oncology

EGFR (ErbB-1/HER1) belongs to the ErbB/HER receptor tyrosine kinase family, comprising four members (EGFR/HER1, HER2, HER3, HER4) that regulate proliferation, differentiation, and survival in epithelial tissues. EGFR activation occurs via ligand-induced homodimerization or heterodimerization (notably with HER2), triggering autophosphorylation of tyrosine residues within its intracellular domain. This initiates downstream oncogenic cascades:

  • RAS-RAF-MEK-ERK/MAPK pathway: Drives uncontrolled cellular proliferation.
  • PI3K-AKT-mTOR pathway: Suppresses apoptosis and promotes cell survival.
  • JAK-STAT pathway: Modulates gene expression linked to tumor growth [3] [5] [7].

Table 2: Clinically Significant EGFR Mutations in Non-Small Cell Lung Cancer (NSCLC)

MutationFrequency (%)Domain AffectedClinical Significance
Exon 19 Deletion (Del19)45-50%Tyrosine kinase (exon 19)Enhanced kinase activation; sensitivity to 1st/2nd gen TKIs
L858R (exon 21)40-45%Tyrosine kinase (exon 21)Constitutive activation; TKI sensitivity
T790M (exon 20)50-60% of resistant cases"Gatekeeper" residueAcquired resistance to 1st/2nd gen TKIs; addressed by 3rd gen
Exon 20 Insertions (ex20ins)4-12%Tyrosine kinase (exon 20)Intrinsic TKI resistance; poor prognosis
C797S (exon 20)10-26% of osimertinib-resistantCatalytic siteTertiary mutation causing covalent TKI resistance

EGFR dysregulation—through overexpression, gene amplification, or activating mutations—drives tumor progression in non-small cell lung cancer (NSCLC), glioblastoma, and head/neck carcinomas. Approximately 10-50% of NSCLC patients harbor EGFR-activating mutations, with geographic variations (e.g., 46% prevalence in Asia vs. 8% in the Americas). First-generation quinazoline-based EGFR TKIs (gefitinib, erlotinib) demonstrated significant efficacy in Del19/L858R-mutant NSCLC, extending progression-free survival from 6 to >20 months. However, acquired resistance inevitably develops, primarily via the T790M gatekeeper mutation (restores ATP affinity) or bypass signaling through MET amplification or HER2 activation [3] [5] [7]. These limitations necessitate novel inhibitors with enhanced mutant selectivity and ability to overcome resistance.

Rationale for Structural Optimization of Pyrazolo[3,4-d]pyrimidine Core

The structural evolution of pyrazolo[3,4-d]pyrimidines focuses on optimizing three key regions to enhance potency, selectivity, and mutant EGFR coverage:

  • C4-Amine Modifications: Installation of N-methyl-amine at C4 (replacing aniline in quinazolines) reduces metabolic liabilities associated with aniline oxidation while maintaining hinge-binding interactions. Methylation modulates electron density, potentially enhancing cellular permeability.
  • C6-Substituent Engineering: Replacement of C6-chlorine with methylthio (-SCH₃) enhances electronic delocalization and introduces a sterically compact hydrophobic moiety. This group occupies hydrophobic region II of EGFR, improving affinity for both wild-type and mutant kinases. The methylthio group also serves as a synthetic handle for further derivatization into sulfoxides/sulfones or displacement by nucleophiles.
  • N1-Substitution: Incorporation of methyl at N1 prevents undesired tautomerization, stabilizes the bioactive conformation, and modulates solubility profiles. Unlike bulky aryl groups (e.g., phenyl), methyl minimally perturbs the core planarity required for ATP-site penetration [6] [10].

Table 3: Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Modifications

PositionModificationImpact on Pharmacological PropertiesRationale
C4-NH₂Moderate EGFR potency; high metabolic clearanceUnoptimized H-bonding; susceptibility to oxidation
-NHCH₃ (N-methyl)Enhanced metabolic stability; retained hinge H-bondingBlocked oxidative deamination; steric and electronic tuning
C6-ClModerate potency; synthetic handle but off-target reactivity riskElectrophilicity may cause nonspecific binding
-SCH₃ (methylthio)Balanced hydrophobicity; improved mutant EGFR (T790M) coverageHydrophobic interaction with region II; tunable electronics via S-oxidation
N1HTautomerism reduces binding consistencyUnfavorable for crystal structure prediction
-CH₃Stabilized tautomeric form; enhanced membrane permeabilityPrevents N2-H tautomer; modest lipophilicity increase

This targeted optimization yielded N-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a strategic intermediate with dual advantages:

  • Mutant-Selective Potential: Unlike quinazoline inhibitors (e.g., osimertinib), pyrazolo[3,4-d]pyrimidines exhibit differential binding to T790M mutant EGFR. The compact core and C6-methylthio group exploit unique hydrophobic interactions with Met790, minimizing steric clashes that reduce quinazoline affinity [9].
  • Synthetic Versatility: The methylthio group enables facile elaboration into sulfoxide or sulfone bioisosteres, which can enhance hydrogen-bonding capacity or serve as covalent warheads (e.g., acrylamides targeting Cys797). Additionally, nucleophilic displacement with amines generates C6-aminomethyl derivatives for probing solvent-exposed regions [10].

These attributes position N-methylated C6-thioether derivatives as promising candidates for overcoming resistance to existing EGFR TKIs, warranting rigorous preclinical evaluation against heterogeneous EGFR mutations.

Properties

CAS Number

5444-28-0

Product Name

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C7H9N5S/c1-8-5-4-3-9-12-6(4)11-7(10-5)13-2/h3H,1-2H3,(H2,8,9,10,11,12)

InChI Key

TYXJRBVEHKTNBE-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC2=C1C=NN2)SC

Canonical SMILES

CNC1=NC(=NC2=C1C=NN2)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.